M-TriDAP

Innate Immunity NOD-like Receptors Primary Cell Assay

Primary human immune cell studies using NOD1- or NOD2-specific agonists often miss synergistic signaling integration critical for translational relevance. M-TriDAP is a chemically synthesized dual NOD1/NOD2 agonist that activates the RIP2/IKK/NF-κB cascade through both receptors simultaneously. • ~100-fold greater potency in primary human PBMCs (10 nM range) vs. HEK293 cell lines • Tissue-specific antiviral activation in lung epithelial cells with limited systemic activation - favorable for mucosal vaccine adjuvant development • Spares the Krebs cycle from disruption vs. LPS, enabling cleaner immunometabolism studies • Supplied as lyophilized powder, ≥98% purity, functionally validated per lot

Molecular Formula C26H43N5O15
Molecular Weight 665.6 g/mol
Cat. No. B15137929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-TriDAP
Molecular FormulaC26H43N5O15
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1
InChIKeyVMWCJJZYTQZDJQ-IWAOCOHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-TriDAP: A Dual NOD1/NOD2 Agonist Muramyl Tripeptide for Innate Immunity Research and Procurement


M-TriDAP (N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid) is a synthetic muramyl tripeptide that serves as a dual agonist for the cytosolic pattern recognition receptors NOD1 (CARD4) and NOD2 (CARD15) [1]. As a key degradation product of Gram-negative bacterial peptidoglycan, it activates the RIP2/IKK/NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6 [1][2]. Unlike NOD1-specific agonists such as TriDAP and C12-iE-DAP, or the NOD2-specific ligand MDP, M-TriDAP engages both receptors, making it an essential tool for studying innate immune signaling integration and for developing mucosal vaccine adjuvants where dual pathway activation is mechanistically advantageous [1][3].

Why Generic Substitution Fails: M-TriDAP's Unique Dual NOD1/NOD2 Profile


Interchanging M-TriDAP with other NOD agonists like TriDAP, C12-iE-DAP, or MDP can lead to fundamentally different experimental outcomes due to their distinct receptor selectivity profiles. While TriDAP and C12-iE-DAP are NOD1-specific agonists [1], and MDP is a NOD2-specific ligand [2], M-TriDAP is a dual NOD1/NOD2 agonist [3]. This dual agonism is particularly pronounced in primary cells, where M-TriDAP activates both pathways, unlike the receptor-specific responses observed in HEK293 cell lines [3]. Furthermore, M-TriDAP exhibits approximately 100-fold greater potency in primary human peripheral blood mononuclear cells (PBMCs) compared to cell lines, a critical property for researchers transitioning to physiologically relevant models [4]. Therefore, substituting a NOD1-specific agonist for M-TriDAP in studies aimed at eliciting a broad, integrated innate immune response will fail to capture the synergistic signaling events and tissue-specific effects that M-TriDAP uniquely provides.

Quantitative Differentiation of M-TriDAP: Head-to-Head Performance Data Against NOD Agonist Comparators


Dual NOD1/NOD2 Agonism vs. NOD1-Only Ligands in Primary Human Cells

M-TriDAP is a dual NOD1/NOD2 agonist, whereas TriDAP and FK565 are NOD1-specific agonists. In primary human peripheral blood mononuclear cells (PBMCs) from healthy controls and Crohn's disease patients, M-TriDAP induced significant IL-8/TNF-α secretion at 10 nM, while TriDAP and FK565 required ≥100 nM to achieve similar responses [1]. Furthermore, M-TriDAP's activity was significantly reduced in cells from NOD2 double mutation carriers, whereas responses to TriDAP and FK565 were unaffected by NOD2 genotype, directly demonstrating its unique functional dependence on both receptors [1].

Innate Immunity NOD-like Receptors Primary Cell Assay

Tissue-Specific Antiviral Activity vs. NOD1-Specific Agonists in Lung Epithelial Cells

In a comparative study using A549 human lung epithelial cells, M-TriDAP (dual NOD1/2 agonist) and TriDAP (NOD1 agonist) both increased the number of IL-8+ cells via NF-κB and interferon response pathways. Importantly, this effect was tissue-specific: a strong response was observed in lung epithelial cells, while a less pronounced response was noted in peripheral blood mononuclear cells (PBMCs), suggesting a targeted mucosal effect without widespread systemic activation [1]. This tissue-specific activation led to the creation of an antiviral environment that hindered SARS-CoV-2 replication in vitro [1]. Gene silencing with siNOD1 confirmed pathway specificity, and both agonists' activity was blocked by selective NOD1 and dual NOD1/2 inhibitors [1].

Antiviral Immunity SARS-CoV-2 Lung Epithelium

Synergistic Enhancement of TLR Responses vs. NOD1-Only Agonists in Primary Immune Cells

M-TriDAP alone induces minimal TNF-α, IL-1β, or IL-10 secretion from human PBMCs at low nanomolar concentrations, but it acts as a powerful synergist, dramatically amplifying cytokine production in response to a broad range of Toll-like receptor (TLR) agonists (TLR1/2, 2/6, 4, 5, 7/8) [1]. In contrast, the NOD1-specific agonists FK156 and FK565 exhibit only weak synergistic activity in similar contexts, such as enhancing histidine decarboxylase (HDC) activity in mice [2]. This potent and broad synergistic capability of M-TriDAP, which spans multiple cytokine families (TNF-α, IL-1α, IL-1β, IL-4, IL-6, IL-10, GM-CSF), is a distinct functional advantage over NOD1-only agonists for applications requiring a robust, multi-faceted immune response [1].

Synergy TLR Vaccine Adjuvant Cytokine

Differential Metabolic Reprogramming in Macrophages vs. TLR4 Agonist LPS

Activation of human macrophages with M-TriDAP triggers a distinct metabolic reprogramming compared to the TLR4 agonist lipopolysaccharide (LPS). Real-time metabolic analysis showed that both agonists rapidly boost glycolysis within 1 hour, an effect blocked by an Akt kinase inhibitor [1]. However, a critical difference was observed: unlike LPS, M-TriDAP caused almost no induction of aconitate decarboxylase 1, an enzyme responsible for breaking the Krebs cycle [1]. This indicates that M-TriDAP achieves immune activation without causing the same degree of metabolic disruption in the TCA cycle as LPS, a classic and potent immunostimulant.

Immunometabolism Macrophage Glycolysis Krebs Cycle

Optimal Research and Industrial Applications for M-TriDAP Driven by Quantitative Differentiation


Mucosal Vaccine Adjuvant Development (e.g., Intranasal or Inhaled Formulations)

M-TriDAP is an ideal candidate for mucosal vaccine adjuvants, particularly for respiratory pathogens like SARS-CoV-2 and influenza. Evidence shows it potently activates antiviral responses in human lung epithelial cells while limiting systemic activation in PBMCs [1]. This tissue-specific profile, combined with its ability to synergistically amplify responses to multiple TLR agonists [2], positions M-TriDAP as a superior choice over NOD1-specific agonists (e.g., TriDAP, C12-iE-DAP) for achieving robust local immunity with a favorable safety margin.

In Vitro Studies of Innate Immune Crosstalk and Synergy (NOD1/NOD2/TLR Integration)

For basic research into innate immune signaling, M-TriDAP is essential due to its dual NOD1/NOD2 agonism. Unlike receptor-specific ligands (TriDAP, C12-iE-DAP, MDP), M-TriDAP enables the study of how these pathways integrate and synergize in primary cells [1]. Its ability to act as a broad-spectrum amplifier of TLR responses [2] makes it a critical tool for dissecting the complex interactions between cytosolic NOD receptors and membrane-bound TLRs, which are central to host-pathogen interactions and vaccine responses.

Primary Cell and Disease-Relevant Genetic Background Assays (e.g., Crohn's Disease, Asthma)

M-TriDAP's unique dual agonism, which is highly potent in primary human cells (10 nM range) and sensitive to NOD2 mutations [1], makes it indispensable for translational research in patient-derived samples. Studies using M-TriDAP in cells from Crohn's disease patients have revealed critical functional differences compared to NOD1-specific agonists [1]. Therefore, for any study aiming to model human disease genetics or immune function in physiologically relevant primary cells, M-TriDAP is the required tool over NOD1-only agonists.

Immunometabolism Research Requiring a 'Metabolically Clean' Activator

For studies on immunometabolism, M-TriDAP offers a distinct advantage over potent TLR agonists like LPS. While both boost glycolysis, M-TriDAP largely spares the Krebs cycle from disruption, as evidenced by minimal induction of aconitate decarboxylase 1 [1]. This allows researchers to study metabolic reprogramming in immune activation without the confounding variable of severe TCA cycle disruption, making M-TriDAP a more refined and selective tool for probing the intersection of innate immunity and cellular metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for M-TriDAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.